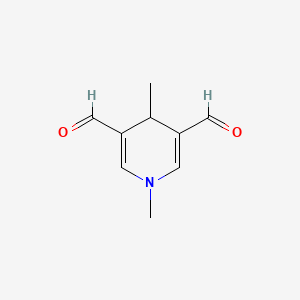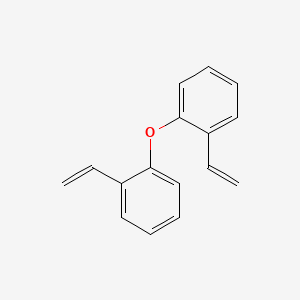
1,1'-Oxybis(2-ethenylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Oxybis(2-ethenylbenzene): is an organic compound with the molecular formula C16H14O It is characterized by the presence of two ethenylbenzene groups connected through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2-ethenylbenzene) typically involves the reaction of 2-ethenylphenol with a suitable oxidizing agent. One common method is the oxidative coupling of 2-ethenylphenol in the presence of a catalyst such as copper(II) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(2-ethenylbenzene) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
1,1’-Oxybis(2-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,1’-Oxybis(2-ethenylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,1’-Oxybis(2-ethenylbenzene) involves its interaction with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. The aromatic rings can participate in π-π interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
1,1’-Oxybis(2-ethynylbenzene): Contains ethynyl groups instead of ethenyl groups.
1,1’-Oxybis(2-methylbenzene): Contains methyl groups instead of ethenyl groups.
1,1’-Oxybis(2-chlorobenzene): Contains chlorine atoms instead of ethenyl groups.
Uniqueness
1,1’-Oxybis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which impart distinct reactivity and potential for polymerization. This sets it apart from other similar compounds and makes it valuable for specific applications in materials science and organic synthesis.
特性
| 80345-98-8 | |
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
1-ethenyl-2-(2-ethenylphenoxy)benzene |
InChI |
InChI=1S/C16H14O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
InChIキー |
XAMUMSSJGOLFQC-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1OC2=CC=CC=C2C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



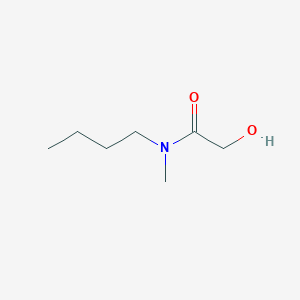
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)

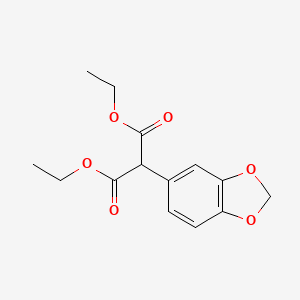
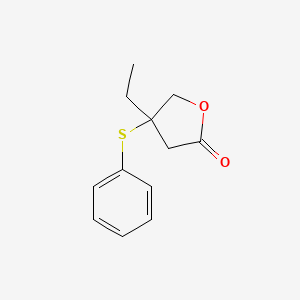
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
